N-phenyl-2-[(phenylcarbamothioyl)amino]benzamide
Description
2-[(anilinocarbonothioyl)amino]-N-phenylbenzamide is an organic compound with a complex structure that includes both aniline and benzamide functional groups.
Properties
Molecular Formula |
C20H17N3OS |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-phenyl-2-(phenylcarbamothioylamino)benzamide |
InChI |
InChI=1S/C20H17N3OS/c24-19(21-15-9-3-1-4-10-15)17-13-7-8-14-18(17)23-20(25)22-16-11-5-2-6-12-16/h1-14H,(H,21,24)(H2,22,23,25) |
InChI Key |
GSHOQQCRMNDXQP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-[(anilinocarbonothioyl)amino]-N-phenylbenzamide typically involves the reaction of aniline derivatives with benzoyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(anilinocarbonothioyl)amino]-N-phenylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the aniline nitrogen, using reagents like alkyl halides.
Scientific Research Applications
2-[(anilinocarbonothioyl)amino]-N-phenylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2-[(anilinocarbonothioyl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit the activity of histone deacetylases, which play a role in gene expression and cancer progression .
Comparison with Similar Compounds
2-[(anilinocarbonothioyl)amino]-N-phenylbenzamide can be compared with other similar compounds, such as:
2-aminobenzothiazole: This compound also contains an aniline derivative and is used in similar applications, including medicinal chemistry and materials science.
N-phenylbenzamide: A simpler compound that lacks the anilinocarbonothioyl group but shares some chemical properties and applications.
The uniqueness of 2-[(anilinocarbonothioyl)amino]-N-phenylbenzamide lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
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